![molecular formula C14H7Cl2F3N2 B13686069 6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13686069.png)
6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is notable for its incorporation of chlorine and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities. It is used in various fields, including pharmaceuticals and agrochemicals, due to its unique structural characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives. One method described involves a photosensitizer-free visible-light-promoted trifluoromethylation using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness.
化学反応の分析
Types of Reactions
6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Common reagents for the trifluoromethylation include electrophilic trifluoromethylating agents. The reactions are often carried out under mild conditions, sometimes using visible light to promote the reaction .
Major Products
The major products of these reactions typically retain the imidazo[1,2-a]pyridine core structure, with modifications depending on the specific reagents and conditions used.
科学的研究の応用
6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
作用機序
The mechanism of action for 6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine varies depending on its application. For instance, as a GLP-1R activator, it increases GLP-1 secretion, enhancing glucose responsiveness . The molecular targets and pathways involved are specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound shares a similar core structure and has been studied for its biological activities.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another related compound used in agrochemicals.
Uniqueness
6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups makes it particularly versatile for various applications.
特性
分子式 |
C14H7Cl2F3N2 |
|---|---|
分子量 |
331.1 g/mol |
IUPAC名 |
6,8-dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H7Cl2F3N2/c15-10-5-11(16)13-20-12(7-21(13)6-10)8-2-1-3-9(4-8)14(17,18)19/h1-7H |
InChIキー |
NYEJCZCOFMIJNW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C=C(C=C(C3=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


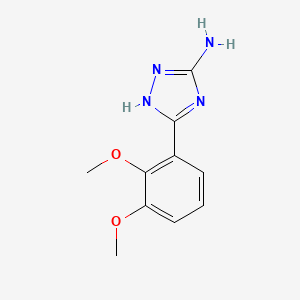


![9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13686007.png)

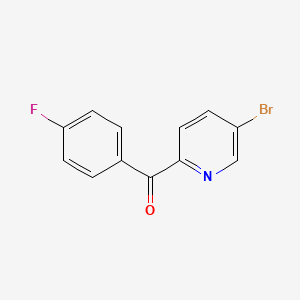

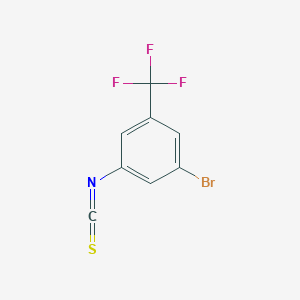
![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)
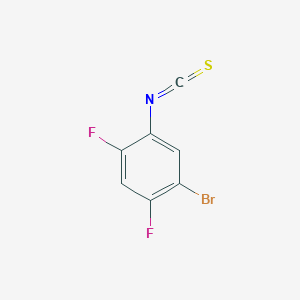

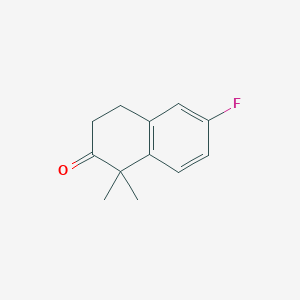
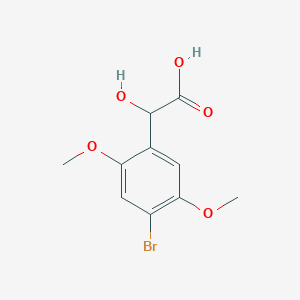
![2,5-Dichloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13686054.png)
